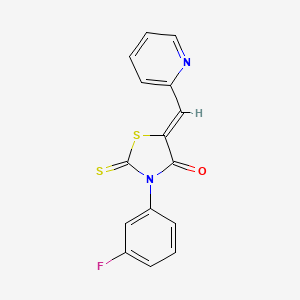

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine (2-thioxothiazolidin-4-one) derivative featuring a 3-fluorophenyl group at position 3 and a pyridin-2-ylmethylene substituent at position 3. Rhodanine-based compounds are known for diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Synthesis: The compound is synthesized via condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde under basic conditions, followed by characterization using NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

(5Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2OS2/c16-10-4-3-6-12(8-10)18-14(19)13(21-15(18)20)9-11-5-1-2-7-17-11/h1-9H/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPBDAYLCQXUKF-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazolidinone ring or the pyridinylmethylene group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the thiazolidinone ring or the pyridinylmethylene group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structural features suggest it could be developed into a drug for treating various diseases, including infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can inhibit enzyme activity by binding to the active site, while the fluorophenyl and pyridinylmethylene groups enhance its binding affinity and specificity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:

Key Observations :

- Pyridinyl vs. Benzylidene Substituents : Pyridinylmethylene derivatives (e.g., the target compound) may exhibit enhanced binding to enzymatic targets due to nitrogen’s hydrogen-bonding capacity, compared to furan- or methylbenzylidene analogs .

- Fluorophenyl vs. Hydroxyphenyl : Fluorine’s electron-withdrawing effects improve metabolic stability and membrane permeability, whereas hydroxyl groups enhance solubility but may reduce bioavailability .

Anticancer Activity

- (Z)-3-(3-hydroxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one demonstrates antibacterial and antifungal activity, suggesting pyridinylmethylene’s role in targeting microbial enzymes .

Antiviral Activity

- (Z)-5-((5-(4’-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one inhibits influenza virus fusion, highlighting the importance of aromatic substituents in viral envelope disruption .

Anti-Biofilm Activity

Structural and Conformational Insights

- Crystal Structure : In (Z)-5-(3-methylbenzylidene)-2-thioxothiazolidin-4-one , the dihedral angle between the rhodanine core and benzylidene substituent is 2.37°, favoring planar conformations critical for target binding .

- Solubility : The target compound’s analog with a 3-hydroxyphenyl group has a water solubility of 0.4 µg/mL at pH 7.4, whereas fluorophenyl derivatives likely exhibit lower solubility but higher lipophilicity .

Biological Activity

(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.30 g/mol. The compound features a thiazolidinone core, which is known for its potential as an anticancer agent and its ability to interact with various biological targets.

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer activity. Research indicates that compounds like this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| This compound | HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

The compound's mechanism of action primarily involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Enzyme Inhibition

Thiazolidinone derivatives have also shown promise as enzyme inhibitors. Notably, they can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.

Table 2: Enzyme Inhibition by Thiazolidinone Derivatives

| Compound | Enzyme Target | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| This compound | COX-1 | 10.0 | Competitive |

| This compound | COX-2 | 8.5 | Non-competitive |

The inhibition of COX enzymes by this compound suggests potential applications in treating inflammatory diseases as well as cancer .

Case Studies

Recent studies have highlighted the efficacy of thiazolidinone derivatives in various therapeutic contexts:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent against breast cancer .

- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit COX enzymes, revealing that it could serve as a dual inhibitor for both COX-1 and COX-2, which may be beneficial for patients suffering from pain and inflammation related to cancer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.